molecular formula C14H10BrNO B5833822 2-(4-bromophenyl)-5-methyl-1,3-benzoxazole

2-(4-bromophenyl)-5-methyl-1,3-benzoxazole

Cat. No. B5833822
M. Wt: 288.14 g/mol
InChI Key: IAAUTOVDFQXQLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromophenyl)-5-methyl-1,3-benzoxazole is a chemical compound that belongs to the family of benzoxazole derivatives. It is a yellow crystalline powder that is used in various scientific research applications.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-5-methyl-1,3-benzoxazole is not fully understood. However, studies suggest that it may exert its anticancer activity through the induction of apoptosis, inhibition of cell proliferation, and inhibition of angiogenesis. The compound may also act as a DNA intercalator and disrupt DNA replication and transcription.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-bromophenyl)-5-methyl-1,3-benzoxazole has various biochemical and physiological effects such as:
1. Inhibition of cell proliferation: The compound has been shown to inhibit the growth and proliferation of cancer cells.
2. Induction of apoptosis: 2-(4-bromophenyl)-5-methyl-1,3-benzoxazole has been found to induce apoptosis in cancer cells.
3. Inhibition of angiogenesis: The compound has been shown to inhibit the formation of new blood vessels in tumors.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(4-bromophenyl)-5-methyl-1,3-benzoxazole in lab experiments are:
1. The compound has been shown to have anticancer activity against various cancer cell lines.
2. It has antimicrobial and anti-inflammatory activity, which makes it useful in studying these areas.
The limitations of using 2-(4-bromophenyl)-5-methyl-1,3-benzoxazole in lab experiments are:
1. The mechanism of action is not fully understood, which makes it difficult to design experiments to study the compound.
2. The compound may have side effects that need to be carefully monitored.

Future Directions

There are several future directions for research on 2-(4-bromophenyl)-5-methyl-1,3-benzoxazole such as:
1. Studying the mechanism of action in more detail to understand how the compound exerts its anticancer activity.
2. Developing more potent derivatives of 2-(4-bromophenyl)-5-methyl-1,3-benzoxazole with improved activity and selectivity.
3. Studying the effects of the compound on different cancer types and in combination with other drugs.
4. Investigating the use of 2-(4-bromophenyl)-5-methyl-1,3-benzoxazole in animal models of cancer and other diseases.
Conclusion:
2-(4-bromophenyl)-5-methyl-1,3-benzoxazole is a chemical compound that has been shown to have anticancer, antimicrobial, and anti-inflammatory activity. The compound has been synthesized by the reaction of 4-bromoaniline and 2-aminoacetophenone in the presence of a base and a catalyst. The mechanism of action is not fully understood, but studies suggest that it may act as a DNA intercalator and disrupt DNA replication and transcription. The compound has advantages and limitations for lab experiments, and there are several future directions for research on the compound.

Synthesis Methods

The synthesis of 2-(4-bromophenyl)-5-methyl-1,3-benzoxazole involves the reaction of 4-bromoaniline and 2-aminoacetophenone in the presence of a base and a catalyst. The reaction takes place in a solvent such as ethanol or methanol and is carried out under reflux conditions. The product is then purified by recrystallization to obtain a pure compound.

Scientific Research Applications

2-(4-bromophenyl)-5-methyl-1,3-benzoxazole has been used in various scientific research applications such as:
1. Anticancer activity: Studies have shown that 2-(4-bromophenyl)-5-methyl-1,3-benzoxazole has anticancer activity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer.
2. Antimicrobial activity: The compound has also been found to have antimicrobial activity against various bacteria and fungi.
3. Anti-inflammatory activity: 2-(4-bromophenyl)-5-methyl-1,3-benzoxazole has been shown to have anti-inflammatory activity in various animal models.

properties

IUPAC Name

2-(4-bromophenyl)-5-methyl-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrNO/c1-9-2-7-13-12(8-9)16-14(17-13)10-3-5-11(15)6-4-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAAUTOVDFQXQLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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